molecular formula C10H11FO3 B8747451 (R)-3-(4-Fluorophenoxy)butanoic acid

(R)-3-(4-Fluorophenoxy)butanoic acid

Cat. No.: B8747451
M. Wt: 198.19 g/mol
InChI Key: RZEIOHDDGGPORL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(4-Fluorophenoxy)butanoic acid is a chiral carboxylic acid characterized by a 4-fluorophenoxy group substituted at the third carbon of the butanoic acid backbone.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

(3R)-3-(4-fluorophenoxy)butanoic acid

InChI

InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1

InChI Key

RZEIOHDDGGPORL-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)O)OC1=CC=C(C=C1)F

Canonical SMILES

CC(CC(=O)O)OC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

a) 2-(Phenoxy or Phenylthio)butanoic Acid Derivatives ()
  • Structure: Substitution at the second carbon with phenoxy or phenylthio groups. Example: 2-methyl-2-(phenoxy)propionic acid.
  • Key Differences : Substitution at C2 versus C3 in the target compound. Positional isomers often exhibit distinct biological activities due to altered steric and electronic interactions with targets. For instance, C2-substituted derivatives in are patented for anti-inflammatory applications, suggesting that the target compound’s C3 substitution may modulate receptor binding or metabolic stability .
b) (R)-4-Amino-3-(4-Fluorophenyl)butanoic Acid ()
  • Structure: Features a 4-fluorophenyl group at C3 and an amino group at C4 (CAS: 741217-33-4).
  • This compound’s molecular weight (197.21 g/mol) is lower than that of the target compound, which likely has a higher weight due to the phenoxy group’s oxygen atom and fluorine substituent .

Functional Group Variations

a) 3-Methylbutanoic Acid and Esters (–2)
  • Structure: Straight-chain (butanoic acid) or branched (3-methylbutanoic acid) aliphatic acids. Ethyl 3-hydroxy-butanoate is an ester derivative.
  • Key Differences: The target compound’s aromatic 4-fluorophenoxy group introduces lipophilicity and electronic effects (via fluorine’s electronegativity), contrasting with the aliphatic or hydroxylated analogs. These differences reduce volatility compared to odor-active compounds like 3-methylbutanoic acid, which contribute rancid notes in fruits and fermented foods .
b) Trifluoro-hydroxybutanoic Acid Derivatives ()
  • Structure: 4,4,4-Trifluoro-3-hydroxybutanoic acid, resolved into enantiomers using chiral amines.
  • Key Differences: The trifluoromethyl group enhances acidity and metabolic stability compared to the target compound’s fluorophenoxy group. Such derivatives are synthesized for applications requiring strong electron-withdrawing groups, such as enzyme inhibitors .

Acidity and Solubility

  • Target Compound: The 4-fluorophenoxy group likely increases acidity (lower pKa) compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effect. This enhances solubility in basic aqueous solutions.
  • Comparison: 3-Methylbutanoic Acid: Higher volatility (bp ~164°C) and lower molecular weight contribute to its role as an odorant . 4-Amino-3-(4-Fluorophenyl)butanoic Acid: The amino group (pKa ~9–10) introduces zwitterionic character, improving water solubility relative to the target compound .

Structural and Functional Comparison Table

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties/Applications Source
(R)-3-(4-Fluorophenoxy)butanoic acid 4-Fluorophenoxy (C3) Carboxylic acid ~198 (estimated) Pharmaceutical intermediate -
2-(Phenoxy)propionic acid Phenoxy (C2) Carboxylic acid ~166 Anti-inflammatory agents
3-Methylbutanoic acid Methyl (C3) Carboxylic acid 102.13 Odorant (rancid notes)
(R)-4-Amino-3-(4-Fluorophenyl)butanoic acid 4-Fluorophenyl (C3), Amino (C4) Carboxylic acid, Amine 197.21 Water-soluble bioactive compound
4,4,4-Trifluoro-3-hydroxybutanoic acid Trifluoromethyl (C4), Hydroxy (C3) Carboxylic acid, Alcohol 158.08 Enzyme inhibitor precursor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.